

# 2-Cyano-3-hydroxypyridine CAS 932-35-4 properties

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## Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

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An In-depth Technical Guide to **2-Cyano-3-hydroxypyridine** (CAS 932-35-4)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Cyano-3-hydroxypyridine**, with the CAS number 932-35-4, is a heterocyclic organic compound that belongs to the pyridine family. Its structure, featuring both a cyano and a hydroxyl group on the pyridine ring, makes it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core properties of **2-Cyano-3-hydroxypyridine**, including its physicochemical characteristics, spectral data, reactivity, potential biological activities, and relevant experimental protocols.

## Physicochemical Properties.[1][2][3][4]

The fundamental physicochemical properties of **2-Cyano-3-hydroxypyridine** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	932-35-4	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	120.11 g/mol	[1][2][3]
Appearance	Yellow to Dark Yellow Solid/Crystalline Powder	[4]
Melting Point	211-212 °C (decomposes)	[1][5]
Boiling Point	429.2 °C at 760 mmHg (Predicted)	[1][5]
Density	1.33 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	DMSO (Sparingly), Methanol (Slightly), Water: 66 g/L (20 °C)	[1][5]
pKa	2.58 ± 0.10 (Predicted)	[1]
LogP	1.1	[5]
Flash Point	213.4 °C	[1]
Refractive Index	1.595	[1]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Cyano-3-hydroxypyridine**.

### <sup>1</sup>H NMR Spectrum

A <sup>1</sup>H NMR spectrum for **2-Cyano-3-hydroxypyridine** is available, providing insights into the proton environments within the molecule.[1]

- A publication by Wiley-VCH provides a <sup>1</sup>H NMR spectrum of 3-Hydroxypyridine-2-carbonitrile, which is a synonym for **2-Cyano-3-hydroxypyridine**. [1]

Note: Detailed interpretation of the spectrum requires access to the spectral data itself. Researchers should refer to spectral databases for the actual spectrum.

## <sup>13</sup>C NMR, IR, and Mass Spectrometry

As of the latest information, dedicated experimental <sup>13</sup>C NMR, IR, and mass spectra for **2-Cyano-3-hydroxypyridine** are not readily available in public databases. Researchers requiring this data would need to perform their own spectroscopic analysis.

## Reactivity and Tautomerism

The reactivity of **2-Cyano-3-hydroxypyridine** is dictated by the interplay of the electron-withdrawing cyano group and the hydroxyl group on the aromatic pyridine ring.

### Tautomerism

**2-Cyano-3-hydroxypyridine** can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form.<sup>[6][7][8][9]</sup> The equilibrium between these tautomers is influenced by the solvent and the electronic nature of the substituents.<sup>[6][9]</sup> For 2- and 4-hydroxypyridines, the pyridone tautomer is generally favored due to aromaticity and the presence of a strong carbonyl bond.<sup>[7][8]</sup> The electron-withdrawing cyano group in **2-Cyano-3-hydroxypyridine** is expected to influence this equilibrium.<sup>[10]</sup>

## Nucleophilic and Electrophilic Reactions

The pyridine nitrogen is basic and can be protonated or alkylated. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can undergo nucleophilic aromatic substitution, with the positions influenced by the existing substituents. The reactivity of related 2-cyano-3-nitroimidazo[1,2-a]pyridine shows that nitrogen and oxygen nucleophiles can substitute the 2-cyano group, while sulfur nucleophiles can substitute groups at the 3-position.<sup>[11]</sup>

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Cyano-3-hydroxypyridine** is not readily available in the reviewed literature, general methods for the preparation of cyanopyridines can be adapted. One common approach involves the direct

cyanation of a corresponding pyridine precursor.[12] For instance, a general procedure for the preparation of 2-cyanopyridines involves the pretreatment of a pyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide.[12]

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the cyanation of 3-hydroxypyridine. This would likely require activation of the pyridine ring and careful control of reaction conditions to achieve regioselectivity.

Purification:

Purification of cyanopyridine derivatives is typically achieved through recrystallization or column chromatography.[13] For a solid compound like **2-Cyano-3-hydroxypyridine**, recrystallization from a suitable solvent system would be a primary method.

## Biological Activity and Applications in Drug Discovery

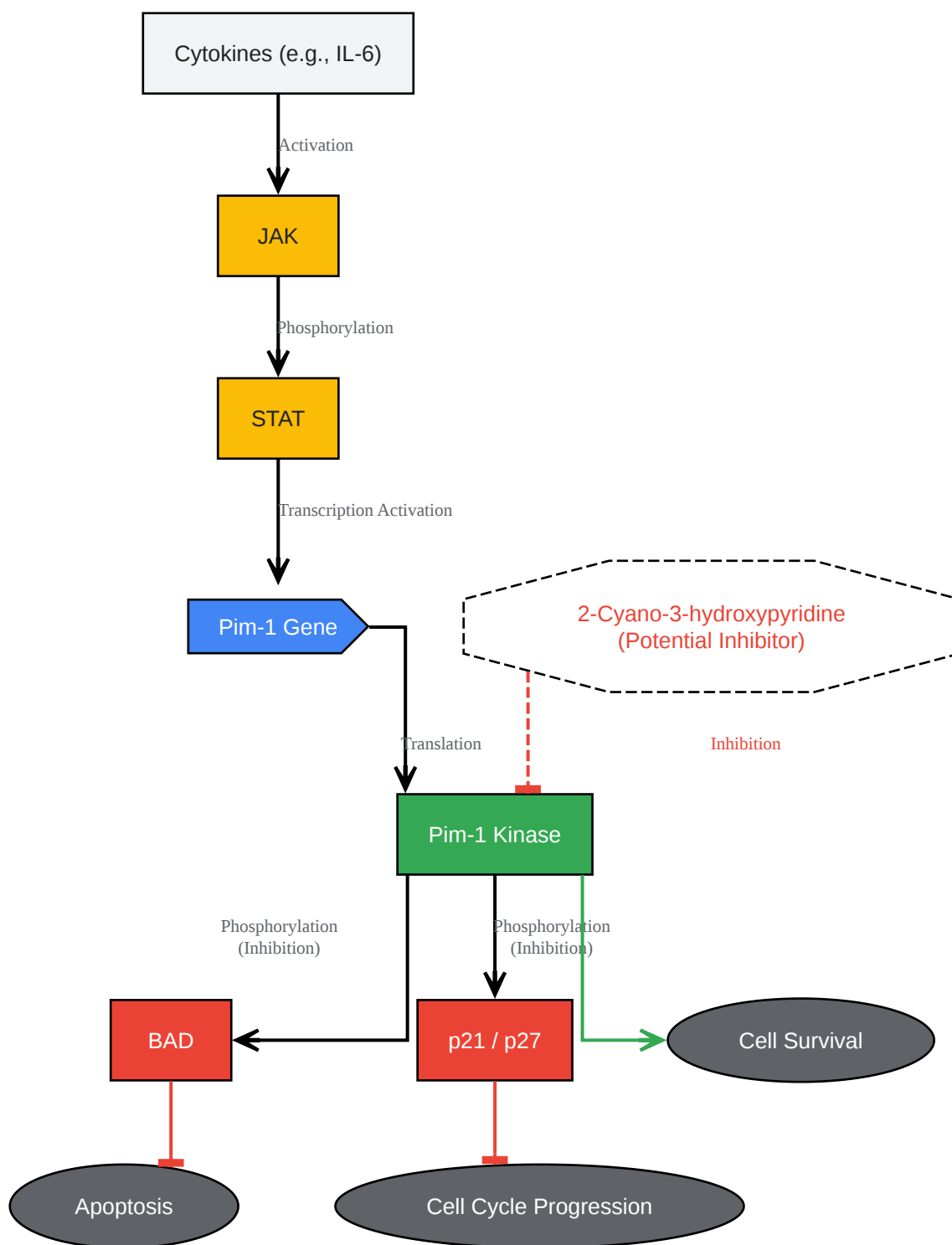
Cyanopyridine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[14] This class of compounds has shown potential as anticancer, antimicrobial, and enzyme inhibitory agents.

### Potential as Kinase Inhibitors

A notable area of interest is the development of cyanopyridine derivatives as kinase inhibitors.[14] Specifically, some cyanopyridine-containing compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3][14] Pim-1 kinase plays a crucial role in cell cycle progression, apoptosis, and drug resistance, making it an attractive target for cancer therapy.[1][3]

#### Pim-1 Kinase Signaling Pathway

The Pim-1 signaling pathway is a key regulator of cell survival and proliferation. Its transcription is often activated by the JAK/STAT pathway in response to cytokine signaling.[1][5] Once expressed, Pim-1 kinase phosphorylates a variety of downstream targets, including proteins involved in apoptosis (e.g., BAD) and cell cycle control (e.g., p21, p27), thereby promoting cell survival and proliferation.[2]



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Caption: Potential role of **2-Cyano-3-hydroxypyridine** in the Pim-1 signaling pathway.

## Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of a compound's properties and biological activity.

## Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Protocol)

While a specific protocol for **2-Cyano-3-hydroxypyridine** is not available, the following is a general one-pot synthesis for 2-amino-3-cyanopyridine derivatives under microwave irradiation, which can be adapted.<sup>[13]</sup>

Materials:

- Appropriate aromatic aldehyde (2 mmol)
- Methyl ketone (2 mmol)
- Malononitrile (2 mmol)
- Ammonium acetate (3 mmol)
- Ethanol
- Microwave reactor

Procedure:

- Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask suitable for microwave synthesis.
- Place the flask in a microwave oven and connect it to a refluxing apparatus.
- Irradiate the reaction mixture for 7-9 minutes.
- After the reaction is complete, wash the mixture with a small amount of ethanol.
- Purify the crude product by recrystallization from 95% ethanol.

## In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)

The following is a general protocol for a luminescence-based in vitro kinase assay to determine the IC<sub>50</sub> of a potential Pim-1 inhibitor.[15][16]

Workflow:



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Caption: General workflow for a luminescence-based Pim-1 kinase inhibition assay.

Materials:

- Recombinant Pim-1 enzyme
- Suitable Pim-1 peptide substrate
- ATP
- **2-Cyano-3-hydroxypyridine** (or other test inhibitor) dissolved in DMSO
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 µM DTT)
- ADP-Glo™ Kinase Assay Kit
- 384-well white opaque plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add:

- 1 µl of the diluted test compound or DMSO (for control).
- 2 µl of Pim-1 enzyme solution.
- 2 µl of a mixture of the peptide substrate and ATP.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
- Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Safety Information

**2-Cyano-3-hydroxypyridine** is classified as a hazardous substance.[4]

- Hazard Statements: The material is considered toxic.[4]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Store locked up.[4]
- First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting. Seek immediate medical attention in all cases of exposure.[4][17]

## Conclusion



**2-Cyano-3-hydroxypyridine** is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Its physicochemical properties are well-defined, although a complete set of experimental spectroscopic data is not yet publicly available. The reactivity of this molecule is governed by its functional groups, offering multiple avenues for synthetic modification. While its direct biological targets are still under investigation, the broader class of cyanopyridines has shown promise, particularly as inhibitors of the Pim-1 kinase signaling pathway. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of **2-Cyano-3-hydroxypyridine**.

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